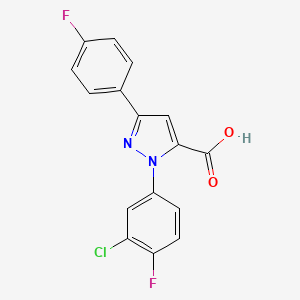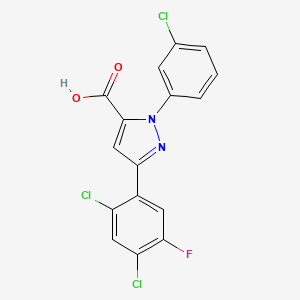
N-(3,5-Bis(trifluoromethyl)phenyl)-1-(diphenylphosphoryl)methanethioamide
概要
説明
N-(3,5-Bis(trifluoromethyl)phenyl)-1-(diphenylphosphoryl)methanethioamide is a compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include the presence of trifluoromethyl groups and a diphenylphosphoryl moiety. These structural elements contribute to its distinctive chemical properties and reactivity.
準備方法
The synthesis of N-(3,5-Bis(trifluoromethyl)phenyl)-1-(diphenylphosphoryl)methanethioamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,5-bis(trifluoromethyl)aniline with diphenylphosphoryl chloride to form an intermediate, which is then treated with a thiourea derivative to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts to facilitate the formation of the desired compound .
化学反応の分析
N-(3,5-Bis(trifluoromethyl)phenyl)-1-(diphenylphosphoryl)methanethioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
科学的研究の応用
N-(3,5-Bis(trifluoromethyl)phenyl)-1-(diphenylphosphoryl)methanethioamide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is utilized in the synthesis of advanced materials, including polymers and specialty chemicals.
作用機序
The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)-1-(diphenylphosphoryl)methanethioamide involves its ability to interact with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which allows it to modulate the activity of enzymes and other proteins. Its trifluoromethyl groups enhance its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
類似化合物との比較
N-(3,5-Bis(trifluoromethyl)phenyl)-1-(diphenylphosphoryl)methanethioamide can be compared with other similar compounds, such as:
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: This compound shares the trifluoromethylphenyl motif but lacks the diphenylphosphoryl group, resulting in different reactivity and applications.
Diphenylphosphoryl azide: While this compound contains the diphenylphosphoryl group, it does not have the trifluoromethylphenyl moiety, leading to distinct chemical properties and uses.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various applications.
特性
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-1-diphenylphosphorylmethanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F6NOPS/c22-20(23,24)14-11-15(21(25,26)27)13-16(12-14)28-19(31)30(29,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13H,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHIEAQHGNHXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F6NOPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















